molecular formula C24H21N3OS B2583619 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 1006835-57-9

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Cat. No.: B2583619
CAS No.: 1006835-57-9
M. Wt: 399.51
InChI Key: RUXQSAHYOAPYMN-CCEZHUSRSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a cinnamamide core, which is substituted with a 4-ethylbenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide typically involves a multi-step process:

  • Formation of the Benzo[d]thiazole Core: : The synthesis begins with the preparation of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

  • Introduction of the Ethyl Group: : The 4-position of the benzo[d]thiazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

  • Formation of the Cinnamamide Core: : The cinnamamide core is synthesized separately by the condensation of cinnamic acid with an amine, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

  • Coupling of the Two Fragments: : Finally, the benzo[d]thiazole fragment and the cinnamamide fragment are coupled together. This can be achieved through a nucleophilic substitution reaction where the amine group of the benzo[d]thiazole derivative reacts with the activated carboxyl group of the cinnamamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring and the ethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can occur at the cinnamamide core, particularly at the carbonyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group. Halogenating agents like N-bromosuccinimide can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide, halogenating agents.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]thiazole ring and ethyl group.

    Reduction: Reduced forms of the cinnamamide core.

    Substitution: Halogenated derivatives at the pyridin-2-ylmethyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may interact with specific molecular targets in the body, leading to potential treatments for various diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
  • N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
  • N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide

Uniqueness

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is unique due to the specific combination of its structural features. The presence of the 4-ethylbenzo[d]thiazol-2-yl group and the pyridin-2-ylmethyl group in the cinnamamide core provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-2-19-11-8-13-21-23(19)26-24(29-21)27(17-20-12-6-7-16-25-20)22(28)15-14-18-9-4-3-5-10-18/h3-16H,2,17H2,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXQSAHYOAPYMN-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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